3-Chloro-6-(propan-2-yl)-1-benzothiophene-2-carboxylic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole shows an amphoteric phenomenon i.e. it can behave like acid as well as a base . Two types of lone pair are present in the imidazole ring, delocalized and non-delocalized (non-Huckle) lone pair, i.e. both nitrogen of 1,3-diazole shows different dissociation constant .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : The compound has been used in the synthesis of new 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, which have shown antimicrobial activity. Derivatives like chalcones have been synthesized and screened for antibacterial activity (Naganagowda & Petsom, 2011).
Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles
- Formation of Various Derivatives : The compound has been integral in the formation of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene. These derivatives have potential applications in various chemical syntheses (Sharba et al., 2005).
Synthesis of Complex Compounds
- Creation of Complex Molecules : It has been used to synthesize complex molecules like 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, which may have applications in advanced organic chemistry and material science (Naganagowda et al., 2014).
Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives
- Chemical Synthesis : This compound is involved in acylation reactions leading to the formation of functionally substituted isoxazole and isothiazole derivatives, contributing to the field of synthetic chemistry (Potkin et al., 2013).
Synthesis of Quinazolinones Derivatives
- Formation of Quinazolinones : It has been used in the reaction with anthranilic acid to study the behavior of 4H-3,1-benzoxazin-4-one towards nitrogen nucleophiles, leading to the synthesis of various 3-substituted quinazolinones (Naganagowda & Petsom, 2011).
Preparation of Benzo[b]thiophen Derivatives
- Derivative Preparation : It has been used in the preparation of benzo[b]thiophen derivatives, contributing to the development of new chemical entities (Chapman et al., 1970).
Mechanism of Action
Future Directions
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This indicates the potential for future research and development in this area.
Properties
IUPAC Name |
3-chloro-6-propan-2-yl-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2S/c1-6(2)7-3-4-8-9(5-7)16-11(10(8)13)12(14)15/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZXOXIJEGTACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923759-70-0 |
Source
|
Record name | 3-chloro-6-(propan-2-yl)-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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